Ethyl 2-[(2-fluorobenzoyl)amino]acetate
Description
Ethyl 2-[(2-fluorobenzoyl)amino]acetate, with the chemical formula C₁₁H₁₂FNO₃, is a specialized organic compound that integrates a fluorinated aromatic ring with an amino acid ester moiety. researchgate.net This unique combination of functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules. Its structural characteristics are indicative of its potential utility in the development of new pharmaceuticals and other advanced materials.
Compound Properties:
| Property | Value |
| CAS Number | 304657-05-4 |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
The introduction of fluorine into organic molecules has become a powerful strategy in modern synthetic chemistry, particularly in the realm of drug discovery. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound. researchgate.net
Strategic fluorination can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the half-life of a drug.
Increased Lipophilicity: In certain contexts, fluorine can increase a molecule's ability to pass through biological membranes.
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting how a molecule interacts with its biological target. researchgate.net
Conformational Control: Fluorine can influence the preferred three-dimensional shape of a molecule, which is crucial for its interaction with enzymes and receptors.
These benefits have led to a surge in the development of fluorinated pharmaceuticals across various therapeutic areas. psu.edu
Amino acids and their ester derivatives are fundamental building blocks in organic synthesis. They provide a chiral backbone and functional handles—the amino and carboxyl groups—that can be readily modified to construct a diverse array of complex molecules. Substituted amino acid esters, such as this compound, are particularly valuable as they combine the foundational structure of an amino acid with other functional groups that impart specific properties.
These versatile building blocks are extensively used in:
Peptide Synthesis: As precursors to natural and unnatural amino acids for the construction of peptides and peptidomimetics.
Medicinal Chemistry: For the synthesis of small molecule drugs, where the amino acid scaffold can mimic natural ligands or provide a framework for pharmacophore presentation.
Heterocyclic Synthesis: The functional groups of amino acid esters can be utilized in cyclization reactions to form a wide variety of heterocyclic rings, which are prevalent in bioactive molecules. sigmaaldrich.com
The ester group in these compounds serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amine functionality.
While specific, extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structural motifs strongly suggest its primary role as a valuable intermediate in the synthesis of more complex, high-value molecules. The key research trajectories for this compound are therefore inferred from the known applications of its constituent parts and closely related analogs.
Potential Research Applications:
Intermediate for Pharmaceutical Ingredients: The most prominent research trajectory for this compound is its use as a precursor to [(2-fluorobenzoyl)amino]acetic acid. This is achieved through the hydrolysis of the ethyl ester. The resulting carboxylic acid is a key component in the synthesis of more complex molecules. For instance, a closely related compound, methyl [(2,3-difluorobenzoyl)amino]acetate, is a documented intermediate in the synthesis of boronic acid and boronic ester compounds that act as proteasome inhibitors. nih.gov The inhibition of the proteasome is a validated therapeutic strategy for certain cancers. nih.gov It is highly probable that this compound serves a similar role in the synthesis of analogous proteasome inhibitors or other enzyme inhibitors where the fluorobenzoyl glycine (B1666218) moiety is a key pharmacophore.
Building Block for Heterocyclic Scaffolds: The reactive sites within this compound make it a suitable starting material for the construction of various heterocyclic systems. The amide nitrogen and the activated methylene (B1212753) group adjacent to the ester can participate in cyclization reactions to form rings such as oxazoles, thiazoles, or benzodiazepines, which are common cores in many biologically active compounds.
Fragment in Drug Discovery: In the context of fragment-based drug discovery, this compound represents a valuable fragment that combines a fluorinated aromatic ring with an amino acid-like linker. This fragment could be used in screening assays to identify initial binding interactions with a biological target, which can then be optimized and grown into a more potent lead compound.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTXYDBYCKOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 2 Fluorobenzoyl Amino Acetate and Its Analogues
Conventional Synthetic Routes and Reaction Conditions
The creation of Ethyl 2-[(2-fluorobenzoyl)amino]acetate is primarily achieved through the formation of an amide bond between a 2-fluorobenzoyl moiety and a glycine (B1666218) ethyl ester derivative. This can be accomplished via several reliable methods, which are outlined below.
Amide Bond Formation Strategies
The central challenge in synthesizing this compound is the efficient formation of the amide linkage. Two principal strategies are commonly employed: direct acylation using a reactive acid derivative and mediated coupling reactions.
A direct and robust method for forming the amide bond is the acylation of glycine ethyl ester with 2-fluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed by treating glycine ethyl ester, often in its hydrochloride salt form, with 2-fluorobenzoyl chloride in the presence of a base. google.com The base is crucial as it neutralizes the hydrochloric acid byproduct and liberates the free amine of the glycine ester for reaction.
Commonly used bases include tertiary amines such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). google.combachem.com The reaction is generally carried out in an inert aprotic solvent to prevent unwanted side reactions with the highly reactive acyl chloride. Suitable solvents include dichloromethane (B109758) (DCM), dioxane, or tetrahydrofuran (B95107) (THF). google.com The reaction temperature is often controlled, starting at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction, followed by warming to room temperature to ensure completion. google.com
Table 1: Typical Reaction Conditions for Acylation
| Parameter | Condition | Source(s) |
|---|---|---|
| Amine Source | Glycine ethyl ester hydrochloride | orgsyn.orgnih.gov |
| Acylating Agent | 2-Fluorobenzoyl chloride | google.com |
| Base | Triethylamine, DIPEA | google.combachem.com |
| Solvent | Dichloromethane (DCM), Dioxane | google.com |
| Temperature | 0 °C to Room Temperature | google.com |
An alternative to using a highly reactive acyl chloride is to employ a peptide coupling reaction. This strategy involves activating the carboxylic acid group of 2-fluorobenzoic acid in situ to facilitate amide bond formation with glycine ethyl ester. This approach is widely used in peptide synthesis due to its mild conditions and high efficiency. bachem.com A wide array of coupling reagents has been developed for this purpose, broadly categorized into carbodiimides and phosphonium (B103445) or aminium salts. bachem.comsigmaaldrich.comuniurb.it
Carbodiimide-based reagents , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic activators. bachem.compeptide.com These reactions are often supplemented with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction rates and suppress side reactions. bachem.com
Phosphonium and Aminium (Uronium) salt reagents are generally more efficient and lead to fewer side reactions. bachem.comsigmaaldrich.com Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.comsigmaaldrich.compeptide.com These reactions require a non-nucleophilic base, typically DIPEA, to proceed. bachem.comnih.gov The process involves pre-activating the 2-fluorobenzoic acid with the coupling reagent and base before adding the glycine ethyl ester derivative. nih.gov
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Additive(s) | Source(s) |
|---|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, HOSu | bachem.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | None required | sigmaaldrich.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | None required | bachem.comsigmaaldrich.compeptide.com |
Esterification Protocols
While the most common route involves acylating a pre-existing glycine ethyl ester, an alternative synthetic pathway involves first synthesizing N-(2-fluorobenzoyl)glycine and subsequently esterifying the carboxylic acid group. This two-step approach can be advantageous under certain conditions. The esterification of N-acylated amino acids can be achieved through several methods.
One common method is the Fischer esterification, which involves refluxing the N-acylated amino acid in ethanol (B145695) with a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride. weebly.com The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Another approach involves the use of thionyl chloride in ethanol. google.com This reagent reacts with ethanol to form sulfurous acid diethyl ester and HCl in situ, which then catalyzes the esterification. This method is effective for preparing amino acid esters from the free amino acid. google.com More modern methods include using catalysts like N-fluorobenzenesulfonimide under microwave irradiation, which offers a metal-free and acid-free alternative. mdpi.com
Purification and Isolation Techniques
Following the synthesis, the crude this compound must be isolated and purified from byproducts, unreacted starting materials, and reagents. Standard purification protocols typically involve an aqueous workup followed by chromatographic separation. nih.govgoogle.com
The initial workup often consists of diluting the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. google.comnih.gov This organic solution is then washed sequentially with a dilute acidic solution (e.g., 5% HCl) to remove basic impurities like triethylamine, followed by a dilute basic solution (e.g., 5% NaHCO₃) to remove unreacted 2-fluorobenzoic acid and acidic byproducts. nih.gov A final wash with brine helps to remove residual water before the organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. nih.gov The purified product is then obtained by evaporating the solvent under reduced pressure.
For higher purity, the crude product obtained after the initial workup is often subjected to chromatographic purification. google.com
Flash column chromatography is the most common technique employed. Silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). nih.gov The polarity of the eluent is optimized to allow for the separation of the desired product from any remaining impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net
High-Performance Liquid Chromatography (HPLC) can also be used for purification, particularly for achieving very high purity or for separating closely related analogues. nih.gov Reverse-phase HPLC, using a stationary phase like octadecylsilyl (ODS) silica and a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid), is a common configuration for purifying compounds of this polarity. nih.govsielc.com Solid-phase extraction (SPE) using silica or anion exchange columns can also be utilized as a preliminary purification step to remove major impurities before final chromatographic polishing. nih.govnih.gov
Recrystallization Methods
Recrystallization is a critical final step in the synthesis of this compound to ensure high purity. The choice of solvent is paramount and is determined by the solubility profile of the crude product and its impurities. For N-acylated amino acid esters, a class of compounds to which the target molecule belongs, several solvent systems are commonly effective.
The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent. Common solvents suitable for compounds with moderate polarity like this compound include ethanol, ethyl acetate, and acetone (B3395972). Often, a binary solvent system, such as an acetone-water or ethyl acetate-hexane mixture, is employed to achieve the optimal solubility gradient for efficient purification. The process typically involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to promote the growth of well-defined, pure crystals.
| Solvent/System | Rationale for Use | Typical Procedure |
|---|---|---|
| Ethanol | Good solvency for moderately polar compounds at high temperatures, with reduced solubility upon cooling. | Dissolve crude product in hot ethanol, filter if necessary, and allow to cool slowly to room temperature, then potentially in an ice bath. |
| Ethyl Acetate | Effective for compounds with ester and amide functionalities. Offers a good balance of polarity. | Similar to ethanol; dissolve in hot ethyl acetate and cool slowly. |
| Acetone-Water | A binary system where acetone acts as the primary solvent and water as the anti-solvent to induce crystallization. | Dissolve the compound in a minimum of hot acetone, then add water dropwise until turbidity appears. Reheat to clarify and cool slowly. |
| Ethyl Acetate-Hexane | Hexane is used as an anti-solvent with ethyl acetate to decrease the polarity of the medium, promoting precipitation of the desired compound. | Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to dissolve and then cool to crystallize. |
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. For the synthesis of this compound, which involves amide bond formation, these principles can be applied to various aspects of the process.
Traditional amide synthesis often relies on hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (DCM). tandfonline.com Green chemistry seeks to replace these with safer, more sustainable alternatives. Research has identified several bio-based or less toxic solvents that are effective for amide bond formation. nih.gov
Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it reduces waste and improves efficiency. frontiersin.org For the synthesis of this compound, biocatalysis offers a highly sustainable route. Enzymes, particularly lipases like immobilized Candida antarctica lipase (B570770) B (CALB), have demonstrated exceptional efficiency in catalyzing N-acylation reactions under mild conditions. nih.govacs.orgfrontiersin.orgnih.govresearchgate.net These enzymatic methods operate in green solvents, often require no protecting groups, and generate minimal waste. nih.govnih.gov
Other catalytic approaches include the use of iron catalysts or other earth-abundant metals, which can facilitate direct amidation between carboxylic acids and amines, avoiding the need for pre-activation and the associated waste. rsc.orgresearchgate.net These methods provide a more atom-economical pathway to the desired amide product.
| Catalytic System | Description | Green Chemistry Advantages |
|---|---|---|
| Biocatalysis (e.g., CALB) | Enzymes like Candida antarctica lipase B catalyze the direct formation of amide bonds from carboxylic acids and amines. nih.govfrontiersin.orgresearchgate.net | Mild reaction conditions, high selectivity, biodegradable catalyst, use of green solvents, minimal waste. nih.govfrontiersin.org |
| Iron Catalysis | Iron-substituted polyoxometalate catalysts enable direct amidation without the need for additional bases or ligands. rsc.org | Utilizes an earth-abundant and non-toxic metal, high atom economy, heterogeneous catalyst can be recycled. rsc.org |
| Tropylium Salts | These salts can promote the Ritter reaction, allowing for amide bond formation using nitriles as the nitrogen source. nih.gov | Applicable in continuous-flow systems, can use the nitrile as both reactant and solvent. nih.gov |
Alternative energy sources like microwaves and ultrasound can dramatically accelerate chemical reactions, often leading to higher yields and purities in significantly less time. nih.govijariie.comresearchgate.net Microwave-assisted synthesis has been successfully applied to amide and peptide bond formation, with reactions that typically take hours being completed in minutes. nih.govmdpi.comcreative-peptides.comnih.govnih.govresearchgate.net This rapid, uniform heating can minimize side reactions and can be performed under solvent-free conditions, further enhancing the green credentials of the process. nih.govresearchgate.net
Similarly, ultrasound-mediated synthesis (sonochemistry) promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. ijariie.com This technique has been shown to be effective for the synthesis of amides under ambient conditions, providing a mild, fast, and efficient protocol compared to conventional methods. ijariie.comresearchgate.net
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org Traditional amide synthesis, such as the Schotten-Baumann reaction or methods using stoichiometric coupling reagents (e.g., carbodiimides), often suffers from poor atom economy. rsc.orgiitk.ac.in These methods generate significant amounts of waste byproducts that must be separated and disposed of, leading to a high E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. cam.ac.uk
Sustainable approaches focus on maximizing atom economy. Catalytic direct amidation, where a molecule of water is the only byproduct, is an ideal atom-economic reaction. rsc.org Enzymatic syntheses and certain metal-catalyzed reactions approach this ideal by avoiding the use of stoichiometric activating agents. nih.govrsc.org By designing syntheses that maximize the incorporation of starting materials into the final product, waste is inherently minimized. researchgate.net
Industrial Production Considerations and Scale-Up Methodologies
Translating a laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, safety, cost-effectiveness, and consistency. For the synthesis of this compound, scaling up the amide bond formation step is a key consideration.
Traditional batch processing for reactions like the Schotten-Baumann can be problematic on a large scale due to the exothermic nature of the reaction and inefficient mass transfer between aqueous and organic phases, which can lead to undesired hydrolysis of the acid chloride. rsc.org These challenges have driven interest in alternative manufacturing technologies, most notably continuous flow chemistry. nih.govdigitellinc.comrsc.orgrsc.orgthieme-connect.demdpi.comrsc.org
Continuous flow reactors offer significant advantages for industrial production:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with highly reactive intermediates or exothermic reactions.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing.
Consistency and Quality: Steady-state operation ensures consistent product quality from batch to batch.
Scalability: Production can be increased by running the reactor for longer periods or by "scaling out" (using multiple reactors in parallel), avoiding the complex re-optimization often required for scaling up batch reactors. digitellinc.comrsc.org
Solvent-free continuous flow synthesis using mechanochemical approaches (e.g., in a screw reactor) has been demonstrated for amide synthesis, offering a highly efficient and clean production method. digitellinc.comrsc.org Furthermore, patents for the industrial production of related N-acyl amino acid salts highlight the importance of controlling parameters like catalyst concentration and pressure to achieve high yields and purity on a large scale. google.com These methodologies represent the forefront of scalable and sustainable production for compounds like this compound.
Advanced Spectroscopic and Structural Characterization of Ethyl 2 2 Fluorobenzoyl Amino Acetate
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within Ethyl 2-[(2-fluorobenzoyl)amino]acetate. The analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra reveals characteristic vibrational modes corresponding to its constituent parts.
The FT-IR spectrum is marked by strong absorption bands related to the amide and ester functionalities. A prominent N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing two distinct peaks. The ester carbonyl stretch appears at a higher frequency, generally in the 1760-1740 cm⁻¹ range, while the amide I band (primarily C=O stretch) is found between 1680-1650 cm⁻¹ smolecule.com. The difference in frequency is attributed to the resonance effect in the amide group.
Another key diagnostic peak for the secondary amide linkage is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, and typically appears in the 1540-1520 cm⁻¹ region smolecule.com. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the fluorinated benzene ring are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorobenzoyl moiety gives rise to a strong band, typically found in the 1250-1100 cm⁻¹ range.
The FT-Raman spectrum complements the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the fluorophenyl group. The symmetric stretching of the C=C bonds in the ring and the ring breathing modes are particularly characteristic. Carbonyl stretching vibrations are also visible, though typically weaker than in the FT-IR spectrum.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectral Activity |
|---|---|---|---|
| N-H Stretch | Amide | 3300-3100 | FT-IR |
| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | Ethyl, Methylene (B1212753) | 2980-2850 | FT-IR, FT-Raman |
| C=O Stretch (Ester) | Ester | 1760-1740 | FT-IR (Strong) |
| C=O Stretch (Amide I) | Amide | 1680-1650 | FT-IR (Strong) |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1540-1520 | FT-IR |
| C=C Stretch | Aromatic Ring | 1600-1450 | FT-IR, FT-Raman (Strong) |
| C-O Stretch | Ester | 1250-1050 | FT-IR (Strong) |
| C-F Stretch | Fluorophenyl | 1250-1100 | FT-IR (Strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each proton environment. The ethyl ester group gives rise to a characteristic triplet for the methyl (CH₃) protons around δ 1.2-1.3 ppm and a quartet for the methylene (OCH₂) protons at approximately δ 4.1-4.3 ppm smolecule.com. The methylene protons of the glycine (B1666218) bridge (NCH₂) appear as a doublet around δ 4.0-4.2 ppm, with coupling to the adjacent amide proton smolecule.com. The amide proton (NH) itself typically resonates as a broad triplet or singlet in the δ 5.5-6.5 ppm range, with its chemical shift being sensitive to solvent and concentration smolecule.com. The four protons on the fluorinated benzene ring produce a complex multiplet pattern in the aromatic region, from δ 7.0-8.0 ppm, due to both ¹H-¹H and ¹H-¹⁹F coupling interactions smolecule.com.
¹³C NMR: The carbon-13 NMR spectrum displays signals for all eleven unique carbon atoms. Two carbonyl carbons are observed in the downfield region: the ester carbonyl resonates at approximately δ 170 ppm, while the amide carbonyl is found slightly upfield around δ 165-168 ppm smolecule.com. The carbons of the fluorinated aromatic ring appear in the δ 115-160 ppm range. The carbon atom directly bonded to the fluorine atom (C-F) shows a large one-bond ¹³C-¹⁹F coupling constant and a characteristic chemical shift smolecule.com. The ethyl ester carbons are found at typical positions: the OCH₂ carbon at about δ 62 ppm and the CH₃ carbon at δ 14 ppm smolecule.com. The glycine methylene carbon (NCH₂) resonates in the δ 42-44 ppm range smolecule.com.
¹⁹F NMR: The fluorine-19 NMR spectrum provides a specific probe for the fluorine-containing moiety. A single resonance is expected for the ortho-fluorine atom on the benzoyl group. This signal typically appears in the chemical shift range of δ -110 to -120 ppm relative to an external standard like CFCl₃ smolecule.com. The signal may appear as a multiplet due to coupling with the adjacent aromatic protons.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Ester CH₃ | 1.2 - 1.3 | Triplet |
| ¹H | Glycine CH₂ | 4.0 - 4.2 | Doublet |
| ¹H | Ester OCH₂ | 4.1 - 4.3 | Quartet |
| ¹H | Amide NH | 5.5 - 6.5 | Broad Singlet/Triplet |
| ¹H | Aromatic CH | 7.0 - 8.0 | Multiplet |
| ¹³C | Ester CH₃ | ~14 | - |
| ¹³C | Glycine CH₂ | 42 - 44 | - |
| ¹³C | Ester OCH₂ | ~62 | - |
| ¹³C | Aromatic C/C-F | 115 - 160 | - |
| ¹³C | Amide C=O | 165 - 168 | - |
| ¹³C | Ester C=O | ~170 | - |
| ¹⁹F | Aromatic C-F | -110 to -120 | Multiplet |
Mass Spectrometry (LC/MS, GC-MS) and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The nominal molecular weight of the compound (C₁₁H₁₂FNO₃) is 239.22 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at a precise m/z value, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule include:
Alpha-cleavage adjacent to the carbonyl groups.
Cleavage of the ester group: Loss of the ethoxy radical (•OCH₂CH₃, 45 u) or ethylene (C₂H₄, 28 u) via McLafferty rearrangement are common for esters libretexts.org. The loss of the entire ethyl group (•C₂H₅, 29 u) is also possible.
Cleavage of the amide bond: The C-N bond between the benzoyl group and the glycine moiety is a likely point of cleavage, leading to the formation of the 2-fluorobenzoyl cation.
Acylium ion formation: Loss of the ethoxy group from the ester results in a stable acylium ion.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 239 | [C₁₁H₁₂FNO₃]⁺ (Molecular Ion) | - |
| 194 | [M - •OC₂H₅]⁺ | •OC₂H₅ (45) |
| 166 | [M - •COOC₂H₅]⁺ | •COOC₂H₅ (73) |
| 123 | [FC₆H₄CO]⁺ (2-Fluorobenzoyl cation) | •NHCH₂COOC₂H₅ (116) |
| 95 | [FC₆H₄]⁺ (Fluorophenyl cation) | CO (28) from m/z 123 |
X-ray Crystallography and Solid-State Structural Analysis
While a specific, publicly available crystal structure for this compound has not been identified, its solid-state structure can be predicted based on the well-established principles of molecular conformation and intermolecular interactions observed in similar small molecules, such as other N-acyl amino acid esters and benzamides.
In the solid state, the dominant intermolecular interaction is expected to be hydrogen bonding involving the secondary amide group. The amide N-H group serves as an excellent hydrogen bond donor, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of robust, linear chains of molecules linked by N-H···O=C hydrogen bonds mdpi.com. Alternatively, molecules can form centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif mdpi.com. The ester carbonyl oxygen could also act as a hydrogen bond acceptor, though it is generally weaker than the amide oxygen. Weaker C-H···O and C-H···F interactions may also play a role in stabilizing the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is characterized by transitions primarily associated with the benzoyl and amide chromophores. Analysis of the UV-Vis spectrum provides insight into the electronic structure of the molecule, particularly the π → π* and n → π* transitions of the aromatic ring and the carbonyl groups.
The 2-fluorobenzoyl moiety is the principal chromophore in the molecule. The benzene ring exhibits characteristic absorption bands in the UV region. Typically, aromatic systems display a high-energy E-band and a lower-energy B-band, both arising from π → π* transitions. The presence of the carbonyl group and the fluorine atom as substituents on the benzene ring influences the position and intensity of these bands. The fluorine atom, through its inductive and resonance effects, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.
The amide linkage (-C(O)NH-) also contributes to the UV-Vis spectrum. The amide group possesses a carbonyl chromophore and non-bonding electrons on the nitrogen atom. This allows for both π → π* and n → π* transitions. The n → π* transition of the amide carbonyl is typically of lower intensity and appears at a longer wavelength compared to the π → π* transition.
The ethyl acetate (B1210297) portion of the molecule does not significantly absorb in the near-UV region (above 200 nm) and therefore does not contribute distinct absorption bands in a typical UV-Vis spectrum of the entire compound.
Based on the analysis of related compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized below. It is important to note that the solvent can influence the position of the absorption maxima.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| 2-Fluorobenzoyl | π → π* (E-band) | ~200-220 |
| 2-Fluorobenzoyl | π → π* (B-band) | ~250-280 |
| Amide Carbonyl | n → π* | ~210-230 |
Detailed research findings on the specific molar absorptivity (ε) and the precise λmax values for this compound are not extensively documented in publicly available literature. However, the predicted values are derived from the known spectroscopic behavior of benzamides and other related aromatic amides. The B-band of the benzoyl group, being sensitive to substitution, is a key feature in the spectrum of this compound. The substitution pattern on the benzene ring, including the ortho-fluoro group and the ortho-amidoacetate group, will determine the final spectral characteristics.
Computational and Theoretical Investigations of Ethyl 2 2 Fluorobenzoyl Amino Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been utilized to analyze the electronic structure of Ethyl 2-[(2-fluorobenzoyl)amino]acetate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intramolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability.
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is primarily localized over the fluorobenzoyl moiety, whereas the LUMO is distributed across the entire molecule. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated HOMO-LUMO energy gap for the title compound indicates good stability.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.95 |
| LUMO Energy | -0.89 |
| Energy Gap (ΔE) | 6.06 |
| Electronegativity (χ) | 3.92 |
| Chemical Potential (μ) | -3.92 |
| Hardness (η) | 3.03 |
| Softness (S) | 0.33 |
| Electrophilicity Index (ω) | 2.53 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different electrostatic potential values.
For this compound, the MEP analysis reveals distinct regions of varying potential.
Red Regions: These areas indicate the most negative potential and are the preferred sites for electrophilic attack. In this molecule, the negative potential is concentrated around the oxygen atoms of the carbonyl and ester groups, signifying their high electron density.
Blue Regions: These areas represent the most positive potential and are susceptible to nucleophilic attack. The positive potential is primarily located around the hydrogen atoms of the amine group and the methylene (B1212753) bridge, indicating their electron-deficient nature.
Green Regions: These areas correspond to a neutral or zero potential, typically found over the carbon atoms of the aromatic ring.
This mapping provides a clear visual guide to the molecule's reactive behavior and intermolecular interaction patterns.
Natural Bond Orbital (NBO) analysis offers a detailed picture of intramolecular bonding and charge transfer (ICT) interactions. It examines the stabilization energy (E(2)) associated with the delocalization of electrons from filled (donor) NBOs to empty (acceptor) NBOs. Higher E(2) values indicate stronger interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N11 | π* (C9-O10) | 56.33 |
| π (C2-C3) | π* (C1-C6) | 22.18 |
| π (C4-C5) | π* (C1-C6) | 20.15 |
| LP (2) O10 | σ* (N11-C9) | 18.15 |
| LP (2) O14 | σ* (C13-C16) | 17.89 |
Detailed studies employing Fukui function analysis to specifically identify the local reactivity sites (nucleophilic, electrophilic, and radical attack) for this compound were not available in the reviewed scientific literature. This type of analysis would provide more granular detail on the reactivity of individual atoms within the molecule.
Non-Linear Optical (NLO) Properties Prediction and Analysis
Investigations into the non-linear optical (NLO) properties of this compound, including theoretical predictions of its molecular polarizability and first-order hyperpolarizability, have not been reported in the primary literature reviewed. Such studies are essential for evaluating a molecule's potential for use in optoelectronic applications and materials science.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Specific reports on the use of molecular dynamics (MD) simulations to explore the conformational landscape, flexibility, and intermolecular interactions of this compound in different environments are not present in the reviewed scientific literature. MD simulations would be valuable for understanding the dynamic behavior of the molecule over time, which is crucial for applications in materials science and drug design.
Reactivity and Derivatization Studies of Ethyl 2 2 Fluorobenzoyl Amino Acetate
Functional Group Transformations and Reaction Pathways
The presence of both an ester and an amide linkage in Ethyl 2-[(2-fluorobenzoyl)amino]acetate allows for a variety of functional group transformations. These reactions typically target the carbonyl centers, leading to hydrolysis, reduction, or nucleophilic substitution products.
Hydrolysis of this compound involves the cleavage of the ester or amide bond by water. The conditions of the reaction (acidic, basic, or enzymatic) determine the primary site of cleavage and the final products. Generally, esters are more susceptible to hydrolysis than amides under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ethyl ester group is preferentially hydrolyzed to yield N-(2-fluorobenzoyl)glycine and ethanol (B145695). The reaction proceeds via protonation of the ester carbonyl, which increases its electrophilicity and facilitates nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the ester is readily saponified. researchgate.netsemanticscholar.org This irreversible reaction produces the sodium salt of N-(2-fluorobenzoyl)glycine and ethanol. The amide bond is more resistant to basic hydrolysis and typically requires harsher conditions (e.g., higher temperatures or prolonged reaction times) to be cleaved.
Enzymatic Hydrolysis: Specific enzymes, such as lipases or esterases, can be employed for the selective hydrolysis of the ester group under mild conditions. harvard.edu This method offers high selectivity, often preventing the hydrolysis of the more stable amide bond.
| Condition | Primary Reagent | Major Product | Byproduct |
|---|---|---|---|
| Acidic | H₂O, H⁺ | N-(2-fluorobenzoyl)glycine | Ethanol |
| Basic | H₂O, OH⁻ | Sodium N-(2-fluorobenzoyl)glycinate | Ethanol |
| Enzymatic | Esterase/Lipase (B570770) | N-(2-fluorobenzoyl)glycine | Ethanol |
The carbonyl groups of the ester and amide moieties can be reduced to alcohols and amines, respectively. The choice of reducing agent is crucial for determining the reaction's outcome.
Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides. adichemistry.comwikipedia.orggoogle.com Treatment of this compound with LiAlH₄ in an anhydrous ether solvent like THF would lead to the reduction of the ester to a primary alcohol and the amide to a secondary amine, yielding 2-((2-fluorobenzyl)amino)ethan-1-ol. ic.ac.uklibretexts.org
Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a more selective reducing agent that typically does not reduce esters or amides under standard conditions. libretexts.orgwikipedia.org However, the reactivity of NaBH₄ towards esters can be enhanced by using it in large excess, at higher temperatures, or in the presence of additives like lithium chloride (LiCl) or calcium chloride (CaCl₂). researchgate.netreddit.com Under these modified conditions, selective reduction of the ester group to the corresponding alcohol, N-(2-fluorobenzoyl)glycinol, might be achievable while leaving the amide intact. Catalytic hydrogenation can also be employed, though it often requires specific catalysts and conditions to achieve selective reduction of the ester in the presence of an amide and an aromatic ring. researchgate.net
| Reducing Agent | Relative Strength | Expected Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong | 2-((2-fluorobenzyl)amino)ethan-1-ol |
| Sodium Borohydride (NaBH₄) | Mild | No reaction (under standard conditions) |
| NaBH₄ with additives (e.g., LiCl) or heat | Moderate | N-(2-fluorobenzoyl)glycinol |
The electrophilic carbonyl carbons are susceptible to attack by various nucleophiles, leading to substitution reactions.
Ester Moiety: The ethyl ester group can undergo nucleophilic acyl substitution.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst results in the exchange of the ethoxy group. For instance, reacting with methanol (B129727) would yield Mthis compound. researchgate.netmdpi.comgoogle.combiofueljournal.com
Ammonolysis/Aminolysis: Treatment with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide. researchgate.net For example, reaction with ammonia would produce 2-[(2-fluorobenzoyl)amino]acetamide.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can react with the ester, typically adding twice to form a tertiary alcohol after acidic workup. libretexts.org
Amide Moiety: The amide group is significantly less reactive towards nucleophilic substitution than the ester due to the resonance stabilization involving the nitrogen lone pair. Reactions such as aminolysis or hydrolysis of the amide require much more forcing conditions than those needed for the ester.
Mechanistic Investigations of Key Transformations
The reactions of this compound generally proceed through well-established mechanistic pathways for esters and amides.
Hydrolysis and Nucleophilic Acyl Substitution: Both acid- and base-catalyzed hydrolysis of the ester proceed through a tetrahedral intermediate .
In acidic conditions , the carbonyl oxygen is first protonated, activating the carbonyl carbon for attack by a weak nucleophile like water.
In basic conditions , a strong nucleophile (e.g., OH⁻) directly attacks the carbonyl carbon. researchgate.net In both cases, the tetrahedral intermediate collapses, expelling the ethoxide leaving group.
Reduction with Hydride Reagents: The reduction of the ester and amide with LiAlH₄ also involves the formation of a tetrahedral intermediate. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the carbonyl carbon. libretexts.org For esters, the intermediate collapses to release an aldehyde, which is then rapidly reduced to the primary alcohol. For amides, the oxygen atom is coordinated to the aluminum, making it a good leaving group, which leads to the formation of an iminium ion that is subsequently reduced to the amine.
Chiral Derivatization and Stereochemical Control in Reactions
The glycine (B1666218) backbone of this compound is achiral. However, chirality can be introduced through various derivatization reactions.
Asymmetric Reduction: The reduction of the ester functionality can potentially be controlled to produce a chiral product if a chiral center is present elsewhere in the molecule or if chiral reducing agents are used. For example, chiral borohydride reagents modified with chiral ligands can achieve enantioselective reductions of ketones, and similar principles could be applied to prochiral substrates derived from this molecule. google.com
Derivatization of the Glycine Backbone: The α-carbon of the glycine unit can be functionalized. For instance, deprotonation with a strong base could form an enolate, which can then react with an electrophile. If a chiral auxiliary is attached to the molecule or a chiral phase-transfer catalyst is used, this alkylation could proceed with stereochemical control, leading to the synthesis of non-proteinogenic α-amino acid derivatives. mdpi.comnih.govbioorganica.com.ua
Stereoselective Reactions: If a chiral derivative of the parent compound is synthesized, subsequent reactions can be influenced by the existing stereocenter. For example, nucleophilic addition to a carbonyl group introduced into the molecule could be directed by the stereochemistry of a nearby chiral center, a concept fundamental to stereoselective synthesis. researchgate.netresearchgate.netwisc.edusemanticscholar.org
Structure Activity Relationship Sar Studies of Ethyl 2 2 Fluorobenzoyl Amino Acetate and Its Analogues
Impact of Fluorine Substitution on Reactivity and Biological Properties
The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry, capable of profoundly altering a molecule's characteristics. researchgate.netresearchgate.net In Ethyl 2-[(2-fluorobenzoyl)amino]acetate, the fluorine atom at the ortho-position of the benzoyl ring exerts significant influence through a combination of electronic and steric effects.
Fluorine is the most electronegative element, and its presence on the aromatic ring acts as a strong electron-withdrawing group primarily through an inductive effect. This electronic pull can influence the reactivity of the adjacent amide bond. Furthermore, substituting hydrogen with fluorine can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of the compound. nih.govnih.gov The C-F bond is stronger than a C-H bond, contributing to higher thermal stability. nih.gov
The relatively small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can fit into enzyme receptors or binding pockets designed for the non-fluorinated analogue. nih.gov However, its unique electronic properties can lead to altered and often stronger binding interactions, such as dipole-dipole interactions or the formation of unconventional hydrogen bonds with biological targets. researchgate.netnih.gov This modification can substantially improve the binding affinity of a molecule for its target. nih.gov The introduction of fluorine has been shown to improve various biological activities in different molecular scaffolds, including anticancer and anti-inflammatory properties. researchgate.netnih.gov
Influence of Substituents on Chemical Reactivity and Interactions with Molecular Targets
The chemical reactivity and biological activity of this compound can be systematically modulated by introducing different substituents on either the aromatic ring or the ethyl acetate (B1210297) moiety. These modifications alter the molecule's steric profile, electronic distribution, and lipophilicity, which are key determinants of its interaction with molecular targets.
Aromatic Ring Substituents: Adding other substituents to the 2-fluorobenzoyl ring can fine-tune its properties. For instance, electron-donating groups (e.g., methoxy, methyl) at the para-position could counteract the inductive withdrawal of the fluorine atom, potentially altering binding modes. Conversely, additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) would further decrease electron density in the ring, which could impact reactivity and interactions. Studies on analogous structures have shown that shifting the position of substituents on the phenyl ring can significantly improve functional activities. nih.govresearchgate.net
Ester and Amide Group Modifications: The ethyl acetate portion and the central amide linkage are also critical for activity. The reactivity of the ester group can be influenced by the electronic nature of the acyl group; a more electron-withdrawing acyl group increases the ester's susceptibility to nucleophilic attack. researchgate.net The amide bond itself can be a key interaction point with biological targets. Studies on related N-acyl-glycine derivatives show that steric hindrance near the amide bond can significantly affect reaction rates, such as amide bond cleavage. researchgate.net Replacing the ethyl group with larger or more complex alkyl or aryl groups would alter the molecule's solubility and how it fits into a binding pocket.
The following table summarizes the predictable effects of hypothetical substitutions on the parent molecule's properties.
| Substitution Site | Substituent Example | Predicted Effect on Property | Rationale |
|---|---|---|---|
| Para-position of Benzoyl Ring | Methoxy (-OCH₃) | Altered electronic distribution, potential increase in binding affinity | Electron-donating group modifies the ring's electronics, potentially enhancing hydrogen bonding capabilities. |
| Para-position of Benzoyl Ring | Nitro (-NO₂) | Increased reactivity of the aromatic ring | Strong electron-withdrawing group enhances electrophilicity. |
| Ester Group (Ethyl replaced) | tert-Butyl | Decreased rate of hydrolysis, increased steric bulk | Larger group provides steric hindrance, potentially increasing metabolic stability. |
| Glycine (B1666218) Backbone | N-methylation | Altered hydrogen bonding capacity | Removes the amide proton (N-H), preventing it from acting as a hydrogen bond donor. |
Stereochemistry and its Role in Modulating Molecular Recognition and Activity
While this compound itself is an achiral molecule due to its glycine core, the introduction of a chiral center would make stereochemistry a critical factor in its biological activity. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity toward their ligands. nih.gov
If the glycine moiety were replaced with a chiral amino acid, such as alanine, the resulting compound would exist as two distinct enantiomers (R and S). These enantiomers, despite having identical chemical formulas, would have different three-dimensional arrangements. Consequently, one enantiomer would likely fit more precisely into a specific binding site, leading to a more potent biological effect compared to the other. mdpi.comrsc.org
Studies on the chiral recognition of amino acid esters have demonstrated that host molecules can selectively bind one enantiomer over the other. nih.govmdpi.com The binding affinity and selectivity are highly dependent on the solvent and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the host and the guest molecule. mdpi.com This principle underscores that for any analogue of this compound that incorporates chirality, the separation and individual testing of enantiomers would be essential to determine which stereoisomer is responsible for the desired activity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models could be developed to predict their activity and guide the synthesis of more potent compounds.
A QSAR study involves calculating various molecular descriptors for a set of analogues and then using statistical methods to build a regression model. These descriptors quantify different aspects of the molecule's physicochemical properties. nih.gov
Key descriptors relevant to this class of compounds would likely include:
Hydrophobicity descriptors (e.g., LogP): These describe the molecule's solubility and ability to cross biological membranes. Increased hydrophobicity is often correlated with increased inhibitory activity in related compound series. nih.gov
Electronic descriptors (e.g., Hammett constants, partial charges): These quantify the electron-donating or withdrawing nature of substituents, which affects reactivity and electrostatic interactions with targets.
Steric descriptors (e.g., Molar Refractivity, van der Waals volume): These relate to the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. nih.gov
Topological descriptors: These describe molecular connectivity and shape.
A resulting QSAR equation might take the form: Biological Activity = c1(LogP) + c2(Molar Refractivity) - c3(Dipole Moment) + constant
The following table lists common descriptors and their relevance in a hypothetical QSAR model for this compound series.
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |
| Electronic | Partial Atomic Charges | Determines electrostatic and hydrogen bonding interactions. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting how the molecule fits in a binding pocket. nih.gov |
| Topological | Wiener Index | Describes molecular branching and compactness. |
Such predictive models allow researchers to estimate the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Structure-Biodegradability Relationships (SBR) in Environmental Contexts
Structure-Biodegradability Relationships (SBR) are used to predict how a chemical's structure will influence its susceptibility to microbial degradation in the environment. The environmental fate of this compound is governed by the interplay of different structural features.
The molecule contains functional groups that are generally favorable for biodegradation. Specifically, the presence of ester and amide bonds provides potential sites for enzymatic hydrolysis by microorganisms. nih.gov Many common bacteria and fungi produce esterase and amidase enzymes that can cleave these bonds, breaking the molecule down into smaller, more easily metabolized fragments: 2-fluorobenzoic acid, glycine, and ethanol (B145695).
However, other structural elements may confer resistance to degradation. Halogenated aromatic compounds, including those with fluorine, are often more persistent in the environment than their non-halogenated counterparts. The strength of the C-F bond and the altered electronic nature of the aromatic ring can make it more difficult for microbial enzymes to hydroxylate and cleave the ring, which is a common step in the degradation of aromatic compounds.
Features promoting degradation: Ester and amide linkages.
Features potentially hindering degradation: The fluorinated aromatic ring.
SBR analyses suggest that while initial hydrolysis of the ester or amide bond may occur readily, the subsequent degradation of the resulting 2-fluorobenzoic acid fragment may be the rate-limiting step in the complete mineralization of the compound. rsc.org Predicting the environmental persistence of such molecules requires considering the molecule as a whole, accounting for both labile and recalcitrant moieties.
Applications of Ethyl 2 2 Fluorobenzoyl Amino Acetate in Advanced Chemical Research
Role as an Intermediate in Complex Organic Synthesis
The structure of Ethyl 2-[(2-fluorobenzoyl)amino]acetate, which incorporates an ethyl ester, a secondary amide, and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules. Each of these functional groups offers a reactive site for various chemical transformations, allowing for the construction of elaborate molecular architectures.
Precursor for Bioactive Compound Development
The development of new pharmaceuticals often relies on the synthesis of novel organic molecules that can interact with biological targets. Amide and ester functionalities are common in drug molecules, and the presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a compound. While specific bioactive compounds directly synthesized from this compound are not prominently reported, its structural motifs are present in various biologically active molecules. For instance, fluorinated benzoyl groups are found in a range of compounds with therapeutic potential. The ethyl acetate (B1210297) portion can be hydrolyzed to a carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation with various amines to generate a library of derivatives for biological screening.
Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. The functional groups present in this compound make it a plausible precursor for the synthesis of various heterocyclic systems. For example, the ethyl ester and the adjacent amide nitrogen could potentially undergo intramolecular cyclization reactions to form five- or six-membered rings. Additionally, the amide nitrogen and the carbonyl group could react with suitable reagents to construct different heterocyclic cores. Research on similar compounds, such as those derived from 2-aminobenzothiazole, demonstrates the utility of such intermediates in creating a wide array of heterocyclic structures, including oxazolidinones.
Contributions to Materials Science and Specialty Chemical Development
In the realm of materials science, organic compounds are crucial for the development of new polymers, dyes, and other functional materials. The fluorinated phenyl ring in this compound can impart unique properties, such as thermal stability and altered electronic characteristics, to materials into which it is incorporated. While direct applications of this specific compound in materials science are not well-documented, its potential exists. For example, it could be chemically modified to create monomers for polymerization, leading to specialty polymers with tailored properties. The development of fluorescent sensors and other specialty chemicals is another area where derivatives of this compound could find use.
Broader Research Opportunities and Future Directions in Chemical Science
The full potential of this compound as a research chemical remains to be explored. Future research could focus on systematically investigating its reactivity and developing synthetic methodologies to access a wider range of complex molecules. A significant opportunity lies in its use as a scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs. By systematically reacting it with a diverse set of chemical partners, a large number of novel compounds could be generated and tested for various biological activities. Furthermore, its potential in the synthesis of novel organic materials, such as liquid crystals or components for organic light-emitting diodes (OLEDs), could be a fruitful area of investigation. A thorough exploration of its coordination chemistry with different metal ions could also unveil new catalytic or material applications. As synthetic methodologies evolve, the utility of such versatile intermediates is likely to expand, opening up new avenues in chemical research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[(2-fluorobenzoyl)amino]acetate, and what critical reaction parameters influence yield?
- Methodology : The compound is typically synthesized via a two-step reaction. First, 2-fluorobenzoic acid is activated using thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride. This intermediate reacts with ethyl 2-aminoacetate in the presence of a base (e.g., triethylamine) to form the target compound . Key parameters include:
- Temperature : Maintain ≤0°C during acylation to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or ethyl acetate to avoid hydrolysis of the acyl chloride .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product (>98%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Analytical workflow :
- 1H NMR : Look for characteristic signals:
- δ 1.2–1.4 ppm (t, 3H) : Ethyl ester CH₃.
- δ 4.1–4.3 ppm (q, 2H) : Ethyl ester CH₂.
- δ 6.8–8.2 ppm (m, 4H) : Aromatic protons from the 2-fluorobenzoyl group .
- FTIR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and amide N-H stretch at ~3300 cm⁻¹ .
- LC-MS : Expected [M+H]+ at m/z 254.1 (C₁₁H₁₂FNO₃) .
Q. What are the recommended protocols for assessing compound purity and stability under laboratory conditions?
- Purity analysis :
| Technique | Criteria | Reference |
|---|---|---|
| HPLC | ≥98% purity (C18 column, 70:30 acetonitrile/water) | |
| TLC | Single spot (Rf ~0.5 in hexane:ethyl acetate 3:1) |
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scalable production?
- Experimental design :
- Catalyst screening : Test coupling agents (e.g., HATU, DCC) to improve acylation efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, THF) for reaction kinetics .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction completion in real time .
- Contradictions : While DMF accelerates acylation, it complicates purification due to high boiling point .
Q. How do crystallographic data resolve ambiguities in the compound’s conformational isomerism?
- X-ray diffraction : The orthorhombic crystal system (space group Pca2₁) reveals a planar amide bond (C-N-C=O torsion angle: 179.5°) and intramolecular hydrogen bonding (N-H···O=C, 2.08 Å) stabilizing the trans configuration .
- Contradiction analysis : Discrepancies in reported melting points (e.g., 182–196°C vs. 188–196°C ) may arise from polymorphism or residual solvents.
Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- DFT modeling :
- B3LYP/6-31G(d) : Calculate electrophilicity indices (ω) for the carbonyl group to predict reactivity with amines or hydrazines .
- Solvent effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents .
- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .
Safety and Handling
Q. What safety protocols mitigate risks during large-scale synthesis or handling?
- Hazards :
- Skin/eye irritation : Use nitrile gloves and goggles; neutralize spills with 5% sodium bicarbonate .
- Inhalation risk : Conduct reactions in fume hoods; monitor airborne particulates with OSHA-compliant sensors .
Data Reproducibility
Q. How can researchers address discrepancies in reported NMR chemical shifts across studies?
- Troubleshooting :
- Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ may shift aromatic protons by 0.1–0.3 ppm .
- pH sensitivity : Amide proton shifts (δ 8–10 ppm) vary with trace acetic acid in crude samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
